

# An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Cispentacin

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Cispentacin, systematically known as (-)-(1R,2S)-2-aminocyclopentane-1-carboxylic acid, is a naturally occurring, water-soluble, and amphoteric antifungal antibiotic.[1][2][3] Originally isolated from the culture broth of Bacillus cereus strain L450-B2, this non-proteinogenic  $\beta$ -amino acid has garnered significant interest due to its potent in vivo activity against pathogenic fungi, particularly Candida albicans.[1][4] Its unique cyclic structure and defined stereochemistry are crucial for its biological function, making it a subject of extensive research in synthetic chemistry and drug development. This guide provides a detailed examination of the chemical structure, stereochemical configuration, and key experimental methodologies related to **cispentacin**.

## **Chemical Structure and Stereochemistry**

The molecular structure of **cispentacin** is defined by a five-membered cyclopentane ring substituted with an amino group and a carboxylic acid group on adjacent carbon atoms. The molecular formula is C<sub>6</sub>H<sub>11</sub>NO<sub>2</sub>.

The stereochemistry of the natural, biologically active form of **cispentacin** is crucial for its function. It possesses two chiral centers at positions 1 and 2 of the cyclopentane ring. The absolute configuration of these centers has been determined to be (1R, 2S).[1][5] The "cis" designation in its name indicates that the amino and carboxyl groups are on the same side of



the cyclopentane ring. This specific spatial arrangement is a key determinant of its antifungal activity.

## **Physicochemical Properties**

The fundamental physicochemical properties of **cispentacin** are summarized in the table below. These properties were established through spectroscopic analysis and chemical synthesis during its initial discovery and characterization.[1][2][3]

Property	Value
Appearance	Colorless powder
Molecular Formula	C <sub>6</sub> H <sub>11</sub> NO <sub>2</sub>
Molecular Weight	129.16 g/mol
Stereochemistry	(1R, 2S)-cis
Optical Rotation	$[\alpha]D^{25} = -13.8^{\circ} \text{ (c=1.0, H}_2O)$
Solubility	Water-soluble
Chemical Nature	Amphoteric

Note: Detailed <sup>1</sup>H and <sup>13</sup>C NMR spectral data and X-ray crystallographic data (bond lengths and angles) for **cispentacin** are not readily available in the public domain in a tabular format. The structural elucidation was based on comprehensive spectroscopic analysis as cited.

## **Experimental Protocols**

The following sections outline the methodologies for the synthesis and isolation of **cispentacin**, based on established literature.

## Asymmetric Synthesis of (-)-(1R,2S)-Cispentacin

The absolute stereochemistry of **cispentacin** necessitates an asymmetric approach for its chemical synthesis to produce the biologically active enantiomer. One effective strategy involves the highly stereoselective conjugate addition of a chiral lithium amide to an  $\alpha,\beta$ -unsaturated ester.[5]





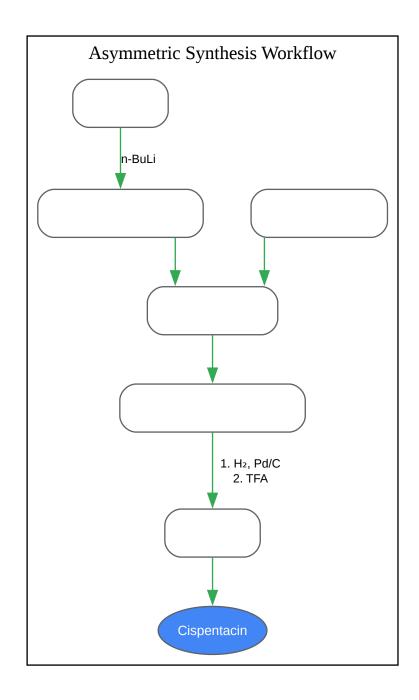


#### Key Steps:

- Preparation of the Chiral Amine: (S)-N-benzyl-N-α-methylbenzylamine is prepared and used as the chiral auxiliary.
- Formation of the Lithium Amide: The chiral amine is treated with a strong base, such as n-butyllithium, in an appropriate solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to form the homochiral lithium (S)-N-benzyl-N-α-methylbenzylamide.
- Conjugate Addition: An α,β-unsaturated ester, such as tert-butyl cyclopent-1-ene-1-carboxylate, is added to the solution of the chiral lithium amide. The addition reaction proceeds with high stereoselectivity, establishing the desired cis relationship and the (1R, 2S) stereochemistry at the two adjacent chiral centers.
- Work-up and Purification: The reaction is quenched, and the resulting β-amino ester is isolated and purified using standard techniques like column chromatography.
- Deprotection: The protecting groups (e.g., benzyl and tert-butyl) are removed. This is typically achieved through hydrogenolysis (e.g., using H<sub>2</sub> over a palladium catalyst) to remove the N-benzyl groups, followed by acid-catalyzed hydrolysis (e.g., with trifluoroacetic acid) to cleave the tert-butyl ester, yielding the final product, (-)-(1R,2S)-cispentacin.

An illustrative workflow for a generic asymmetric synthesis is provided below.





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Asymmetric Synthesis Workflow for Cispentacin.

## Isolation of Cispentacin from Bacillus cereus Culture

The original isolation of **cispentacin** was performed from the culture broth of Bacillus cereus L450-B2.[1] The general procedure involves a series of chromatographic steps to separate the water-soluble, amphoteric compound from other components of the fermentation broth.



#### Key Steps:

- Fermentation:Bacillus cereus is cultured in a suitable nutrient medium under conditions optimized for the production of cispentacin.
- Harvest and Clarification: The culture broth is harvested, and the bacterial cells are removed by centrifugation or filtration to yield a clarified supernatant.
- Ion-Exchange Chromatography: The supernatant is passed through a column of a cationexchange resin (e.g., Dowex 50W). Cispentacin, being amphoteric, will bind to the resin.
- Elution: The column is washed to remove unbound impurities. **Cispentacin** is then eluted from the resin using a basic solution, such as aqueous ammonia.
- Further Purification: The eluted fractions containing cispentacin are collected and may be subjected to further purification steps, such as anion-exchange chromatography or gel filtration, to remove remaining impurities.
- Crystallization: The purified cispentacin solution is concentrated, and the product is crystallized, often from an aqueous alcohol mixture.
- Characterization: The final product is characterized by various analytical techniques, including NMR, mass spectrometry, and measurement of its specific rotation, to confirm its identity and purity.

## **Biosynthetic Pathway of Cispentacin**

Recent research has elucidated the biosynthetic pathway of **cispentacin**, revealing the involvement of a unique set of enzymes.[6] The pathway starts from 2-oxoglutarate (2-OG) and involves a series of enzymatic modifications on an acyl carrier protein (AmcB).

The key enzymes and intermediates in the proposed biosynthetic pathway are:

- AmcH: An adenylate-forming acyltransferase that modifies 2-OG to 2-oxoglutaryl-AmcB.
- AmcF-AmcG: A heterodimer of type II polyketide synthase-like enzymes that catalyzes the condensation with malonyl-AmcB, followed by cyclization and dehydration.



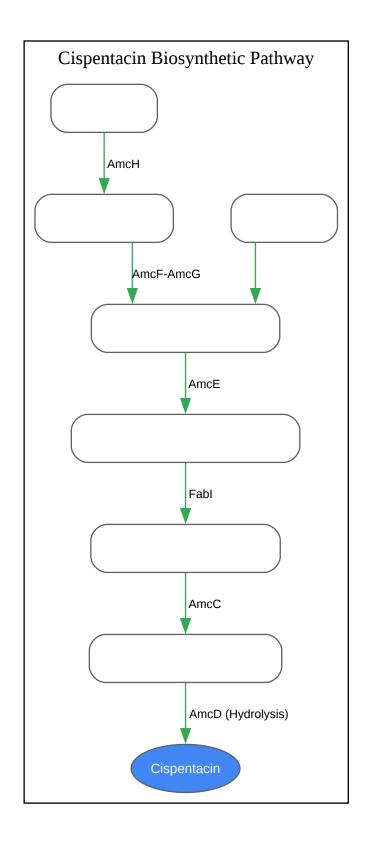




- AmcE: A decarboxylase.
- Fabl: A reductase that reduces the cyclopentene ring.
- AmcC: An aminotransferase that introduces the amino group.
- AmcD: A thioesterase that hydrolyzes the final product from the acyl carrier protein.

The logical flow of this biosynthetic pathway is depicted in the following diagram.





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Proposed Biosynthetic Pathway of Cispentacin.



### Conclusion

**Cispentacin** remains a molecule of significant interest in the field of medicinal chemistry due to its potent and specific antifungal activity. Its chemical structure, particularly its (1R,2S)-cis stereochemistry, is fundamental to its biological function. Understanding the detailed stereochemical requirements, as well as the methodologies for its synthesis and isolation, is critical for the development of new antifungal agents based on the **cispentacin** scaffold. The elucidation of its biosynthetic pathway further opens avenues for synthetic biology approaches to produce novel analogs. This guide provides a foundational technical overview for researchers engaged in the study and application of this important natural product.

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